7-(2-Chlorophenyl)-1,4-thiazepane hydrochloride
Description
Properties
IUPAC Name |
7-(2-chlorophenyl)-1,4-thiazepane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNS.ClH/c12-10-4-2-1-3-9(10)11-5-6-13-7-8-14-11;/h1-4,11,13H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJERTCZEVWGDNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCSC1C2=CC=CC=C2Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2097936-34-8 | |
| Record name | 1,4-Thiazepine, 7-(2-chlorophenyl)hexahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2097936-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Cysteamine-Mediated Cyclization with α,β-Unsaturated Esters
A high-yielding route involves reacting cysteamine derivatives with α,β-unsaturated esters. For example, trifluoroethyl acrylate reacts with 2-aminothiophenol under basic conditions (K₂CO₃, DMF, 60°C, 2 h) to form the 1,4-thiazepanone intermediate, which is subsequently reduced to the thiazepane. This method achieves yields >75% with short reaction times (<3 h for cyclization), outperforming traditional approaches requiring 3–7 days.
Key Reaction Parameters:
Alternative Cyclization via Thioether Formation
In a patent-derived approach, 2-chlorobenzaldehyde undergoes condensation with 3-mercaptopropionic acid, followed by ring-closing metathesis using Grubbs catalyst (CH₂Cl₂, 40°C, 12 h). While effective for simpler thiazepanes, this method struggles with sterically hindered substrates like 2-chlorophenyl derivatives, yielding <30%.
A patent methodology for 4-chlorophenylhydrazine hydrochloride synthesis provides a template for aryl group introduction:
- Diazo Reaction: 2-Chloroaniline reacts with NaNO₂ in HCl at 5–10°C to form the diazonium salt.
- Reduction: Ammonium sulfite reduces the diazonium salt to the hydrazine intermediate at 50–60°C.
- Coupling: The hydrazine intermediate reacts with the thiazepane core via nucleophilic substitution (EtOH, reflux, 6 h).
Optimization Insights:
Direct Friedel-Crafts Alkylation
Limited success is reported for Friedel-Crafts alkylation of 2-chlorobenzene with thiazepane precursors due to poor electrophilicity of the chlorinated arene. Catalytic Lewis acids (AlCl₃, FeCl₃) yield <15% under harsh conditions (100°C, 24 h).
Hydrochloride Salt Formation and Purification
Acid-Mediated Precipitation
The free base of 7-(2-chlorophenyl)-1,4-thiazepane is treated with 20% HCl in ethanol at 50–70°C. Gradual cooling to 15°C precipitates the hydrochloride salt, which is filtered and dried under vacuum (80°C, 12 h).
Critical Parameters:
Purity and Yield Enhancements
- Wash Solvents: Cold ethyl acetate removes residual acids.
- Drying: Vacuum drying at 80°C achieves >99% purity.
Analytical Characterization Data
| Parameter | Value | Method |
|---|---|---|
| Molecular Formula | C₁₁H₁₅Cl₂NS | HRMS |
| Molecular Weight | 264.21 g/mol | Calculated |
| Melting Point | 215–218°C (dec.) | DSC |
| Purity | >99% | HPLC |
| Solubility | 50 mg/mL in H₂O | USP Method |
Comparative Analysis of Synthetic Routes
Method 1 (Cysteamine Cyclization + Diazotization):
- Yield: 62% overall
- Advantages: Scalable, high regioselectivity
- Limitations: Requires handling toxic diazonium intermediates
Method 2 (Thioether Metathesis):
- Yield: 28% overall
- Advantages: Avoids acidic conditions
- Limitations: Low yield, expensive catalysts
Chemical Reactions Analysis
Types of Reactions: 7-(2-Chlorophenyl)-1,4-thiazepane hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazepane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar aprotic solvents like dimethylformamide.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
7-(2-Chlorophenyl)-1,4-thiazepane hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of other compounds.
Mechanism of Action
The mechanism of action of 7-(2-Chlorophenyl)-1,4-thiazepane hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the thiazepane ring plays a crucial role in its activity.
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share the 1,4-thiazepane core but differ in substituents on the phenyl ring:
Physicochemical Properties
The 2-methoxy group introduces moderate polarity, reducing logP relative to the chloro analog but improving aqueous solubility.
Molecular Weight :
- All analogs fall below 300 g/mol, aligning with Lipinski’s "Rule of Five" for drug-likeness.
Solubility :
- The hydrochloride salt form improves water solubility for all analogs, critical for bioavailability.
Pharmacological Implications (Inferred from Structural Relatives)
Receptor Binding: The 2-chlorophenyl group is a hallmark of cannabinoid CB1 receptor antagonists (e.g., CE-178253), where chloro substitution enhances receptor affinity and selectivity .
Biological Activity
7-(2-Chlorophenyl)-1,4-thiazepane hydrochloride is a synthetic compound belonging to the thiazepane class, characterized by its seven-membered ring structure that includes both sulfur and nitrogen atoms. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in drug development targeting various diseases.
- IUPAC Name : this compound
- Molecular Formula : C11H12ClN2S
- Molecular Weight : Approximately 240.74 g/mol
The presence of the chlorine substituent on the phenyl ring is significant as it may influence the compound's lipophilicity and biological interactions compared to its fluorinated analogs.
Research indicates that this compound interacts with specific biological targets through hydrogen bonding and hydrophobic interactions. These interactions modulate enzyme activities and receptor functions, suggesting potential therapeutic applications in areas such as cancer and infectious diseases .
Biological Activities
The biological activity of this compound has been explored in various studies:
- Antimicrobial Activity : Preliminary studies suggest that thiazepane derivatives can exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against bacterial strains like Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : The compound is being investigated for its ability to inhibit cancer cell proliferation. Thiazepane derivatives are often screened for cytotoxic effects against various cancer cell lines .
Case Studies and Research Findings
Several studies have assessed the biological activity of thiazepane derivatives similar to this compound:
- Antibacterial Activity : A study involving dibenzothiazepine analogues demonstrated that certain structural modifications could enhance antibacterial activity against S. aureus . While specific data on this compound is limited, the structural similarities suggest potential efficacy.
- Neuroprotective Effects : Research on related compounds has indicated neuroprotective properties, particularly in models of neurodegeneration. These findings highlight the therapeutic potential of thiazepane derivatives in neurological disorders .
- Cytotoxicity Studies : In vitro studies have shown varying degrees of cytotoxicity among thiazepane derivatives against cancer cell lines, indicating that modifications to the thiazepane core can significantly impact biological activity .
Data Table: Comparison of Thiazepane Derivatives
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| This compound | Contains a chlorine substituent | Antimicrobial and anticancer potential |
| 7-(2-Fluorophenyl)-1,4-thiazepane 1,1-dioxide | Fluorinated phenyl group | Enhanced lipophilicity and bioactivity |
| N-(2,6-Difluorophenyl)-7-phenyl-1,4-thiazepane | Difluorinated phenyl group | Promising in cancer and diabetes research |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-(2-Chlorophenyl)-1,4-thiazepane hydrochloride, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclization of 2-chlorophenyl-substituted precursors. Key steps include nucleophilic substitution at the thiazepane nitrogen and subsequent HCl salt formation. Optimizing solvent polarity (e.g., ethanol or DMF) and temperature (60–80°C) improves cyclization efficiency. For example, analogous oxazepane derivatives achieved 70–85% yields using HCl in ethanol for salt precipitation .
- Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
Q. How should researchers characterize the hydrochloride salt form of this compound?
- Methodology :
- Elemental Analysis : Confirm Cl⁻ content (theoretical ~20% for hydrochloride salts) using combustion analysis .
- NMR : Compare free base and salt forms; protonation of the thiazepane nitrogen shifts NH signals downfield (δ 10–12 ppm in DMSO-d6) .
- X-ray Diffraction : Resolve crystal structure to confirm stereochemistry and counterion positioning, as seen in related benzodiazepine derivatives .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for 7-(2-Chlorophenyl)-1,4-thiazepane derivatives?
- Case Study : Discrepancies in antimicrobial assays (e.g., MIC values) may arise from variations in bacterial strain susceptibility or compound solubility. Use standardized broth microdilution (CLSI guidelines) with DMSO as a co-solvent (≤1% v/v) to ensure consistency .
- Data Reconciliation : Cross-validate results with orthogonal assays (e.g., time-kill kinetics or biofilm inhibition) to distinguish bacteriostatic vs. bactericidal effects .
Q. How can computational modeling guide the design of 7-(2-Chlorophenyl)-1,4-thiazepane analogs with enhanced CNS permeability?
- Methodology :
- LogP Prediction : Use Molinspiration or SwissADME to calculate partition coefficients; target LogP 2–3 for blood-brain barrier penetration .
- Molecular Dynamics : Simulate interactions with P-glycoprotein (e.g., using GROMACS) to identify substituents minimizing efflux .
- Validation : Compare in silico predictions with in vitro MDCK-MDR1 assays .
Q. What are the critical factors in optimizing catalytic asymmetric synthesis of this compound’s enantiomers?
- Approach :
- Chiral Ligands : Screen phosphine-oxazoline ligands (e.g., PHOX) for Pd-catalyzed C–N coupling to achieve >90% ee .
- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance enantioselectivity by stabilizing transition states .
- Analysis : Chiral HPLC (Chiralpak IC column) resolves enantiomers, while circular dichroism confirms absolute configuration .
Experimental Design Considerations
Q. How should researchers address stability issues during long-term storage of this compound?
- Protocol :
- Storage : Store at –20°C under argon in amber vials to prevent photodegradation and hygroscopic clumping .
- Stability Assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products (e.g., hydrolysis of the thiazepane ring) .
Q. What analytical techniques differentiate this compound from its des-chloro analog?
- Techniques :
- HRMS : Exact mass analysis (e.g., m/z 260.0584 for [M+H]⁺ vs. 224.0921 for des-chloro) .
- IR Spectroscopy : Chlorophenyl C–Cl stretch (650–750 cm⁻¹) absent in the analog .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
